Moderate α1-Adrenoceptor Antagonist Potency (pIC50 7.27) in Rat Vas Deferens
As the core amine of the irreversible antagonist phenoxybenzamine (PB), 1-Methyl-2-phenoxyethylamine's scaffold contributes to a defined level of α1-adrenoceptor antagonist activity. The reference compound PB, which incorporates this amine, demonstrates a pIC50 of 7.27 (equivalent to an IC50 of approximately 54 nM) in functional assays using rat vas deferens tissue [1]. While PB is non-selective, the amine's structure serves as a critical baseline for developing more selective analogs.
| Evidence Dimension | α1-adrenoceptor antagonist potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 7.27 (IC50 ~54 nM) for phenoxybenzamine (PB), which incorporates 1-Methyl-2-phenoxyethylamine as its amine subunit. |
| Comparator Or Baseline | WB4101 (a competitive α1-antagonist) as a reference point; other synthesized β-chloroethylamines in the study. |
| Quantified Difference | PB's potency (pIC50 7.27) is comparable to the most potent analogs in the series (pIC50 7.17, 7.06) and serves as the benchmark for the class. |
| Conditions | Functional antagonism assay on epididymal and prostatic portions of young CD rat vas deferens. |
Why This Matters
This defines the baseline antagonist potency of the scaffold, which is essential for researchers using it as a control or starting point for novel α1-antagonist development.
- [1] Giardinà, D., et al. (2002). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Bioorganic & Medicinal Chemistry, 10(5), 1291-1303. View Source
